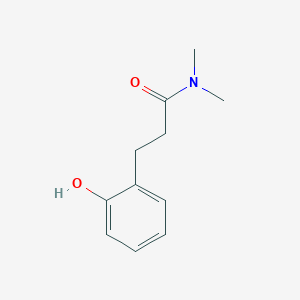
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide
Cat. No. B7472529
M. Wt: 193.24 g/mol
InChI Key: JBOVZIHILNPTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09029404B2
Procedure details


A solution of chroman-2-one (444 mg) in THF (1 mL) was treated with dimethylamine (7.5 mL) and stirred at room temperature for 5 hours. The solution was concentrated. The concentrate was filtered through a small pad of silica gel.



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=[O:11].[CH3:12][NH:13][CH3:14]>C1COCC1>[OH:1][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:4][CH2:3][C:2]([N:13]([CH3:14])[CH3:12])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
444 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CCC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The concentrate was filtered through a small pad of silica gel
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=CC=C1)CCC(=O)N(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
